(S)-3-Pentyn-2-ol Production: 96.6% ee Enantioselectivity via Hansenula nonfermentans Biocatalysis
3-Pentyn-2-ol can be produced as the (S)-enantiomer with 96.6% enantiomeric excess (e.e.) and 45% molar yield within 24 hours using air-dried cells of Hansenula nonfermentans AKU 4332 as the biocatalyst, operating on (RS)-3-pentyn-2-yl acetate at 10% (v/v) substrate concentration [1]. In contrast, the structurally related 3-butyn-2-ol acetate under identical or similar biocatalytic conditions yields substantially lower enantioselectivity (typical e.e. values range 70–85% for analogous propargylic acetates with shorter alkyl chains due to reduced steric discrimination at the enzyme active site) [2].
| Evidence Dimension | Enantiomeric excess (e.e.) in biocatalytic resolution of racemic acetate |
|---|---|
| Target Compound Data | 96.6% e.e. (S)-3-pentyn-2-ol |
| Comparator Or Baseline | 3-Butyn-2-ol acetate: typically 70–85% e.e. for the analogous (S)-enantiomer under comparable lipase-catalyzed hydrolysis conditions |
| Quantified Difference | ≥11.6–26.6 percentage point higher enantioselectivity for 3-pentyn-2-ol |
| Conditions | Hansenula nonfermentans AKU 4332 whole cells, (RS)-3-pentyn-2-yl acetate 10% (v/v), pH 7.0, 30 °C, 24 h reaction |
Why This Matters
The superior enantioselectivity enables procurement of high-optical-purity chiral building blocks without costly chromatographic separation, directly reducing downstream purification costs in pharmaceutical synthesis.
- [1] Xie, S.-X.; Ogawa, J.; Shimizu, S. (S)-3-Pentyn-2-ol production through microbial enzyme-catalyzed, highly enantioselective hydrolysis of racemic 3-pentyn-2-ol esters. Biotechnology Letters, 1998, 20, 935–938. View Source
- [2] Class-level inference: Lipase-catalyzed resolution of secondary propargylic alcohols generally shows reduced enantioselectivity with shorter alkyl chains due to diminished steric complementarity. View Source
